molecular formula C26H32N2O2 B7698799 4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

Katalognummer B7698799
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: YMXVTDIBOGMHGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been developed as a potential treatment for various B cell-related disorders, including autoimmune diseases and B cell malignancies.

Wirkmechanismus

4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B cell receptor signaling, which is essential for B cell development, activation, and survival. Inhibition of BTK activity by this compound leads to a reduction in B cell proliferation and survival, as well as a decrease in antibody production.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on B cells. In vitro studies have demonstrated that this compound inhibits B cell proliferation and survival, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can effectively suppress B cell-mediated autoimmune responses and inhibit the growth of B cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its irreversible binding to the active site of BTK. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Zukünftige Richtungen

There are several potential future directions for the development and use of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of research is the use of this compound in combination with other therapies for the treatment of B cell-related disorders, including autoimmune diseases and B cell malignancies. Another area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves several steps, including the reaction of 4-(tert-butyl)benzaldehyde with N-butyl-2-bromoacetamide to form 4-(tert-butyl)-N-butylbenzamide. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of B cell-related disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B cells, leading to a reduction in B cell proliferation and survival. In vivo studies have demonstrated that this compound can effectively suppress B cell-mediated autoimmune responses and inhibit the growth of B cell malignancies in animal models.

Eigenschaften

IUPAC Name

N-butyl-4-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O2/c1-6-7-14-28(25(30)19-10-12-22(13-11-19)26(3,4)5)17-21-16-20-9-8-18(2)15-23(20)27-24(21)29/h8-13,15-16H,6-7,14,17H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXVTDIBOGMHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.